molecular formula C9H10ClN3O2 B6271309 2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride CAS No. 2648948-24-5

2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride

Cat. No.: B6271309
CAS No.: 2648948-24-5
M. Wt: 227.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a suitable base, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzimidazole: A precursor in the synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride.

    Benzimidazole derivatives: Compounds with similar structures and potential biological activities.

    Indole derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various fields, particularly in the design of new therapeutic agents.

Properties

CAS No.

2648948-24-5

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.6

Purity

93

Origin of Product

United States

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